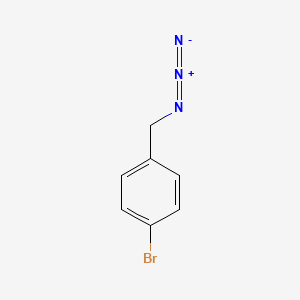

1-(Azidomethyl)-4-bromobenzene

Description

Significance and Role as a Versatile Synthetic Intermediate

The primary significance of 1-(Azidomethyl)-4-bromobenzene lies in its role as a versatile synthetic intermediate or building block. smolecule.com Its structure is ingeniously designed to feature two distinct reactive handles, allowing for sequential or orthogonal chemical transformations. This dual functionality enables chemists to introduce different molecular entities in a controlled manner, facilitating the assembly of elaborate molecular designs that would be challenging to create otherwise.

The compound is a well-established precursor for the synthesis of 1,4-disubstituted 1,2,3-triazoles, a class of heterocyclic compounds with a prominent role in various scientific fields. mdpi.comrgmcet.edu.in The synthesis typically begins with the nucleophilic substitution of a benzyl (B1604629) halide, such as 1-bromo-4-(bromomethyl)benzene, with sodium azide (B81097) to generate the azidomethyl moiety in high yield. rgmcet.edu.inrsc.org This intermediate can then be employed in subsequent reactions to build molecular complexity. For instance, it has been used as a key starting material in the synthesis of new 4,5-difunctionalized 1-bromobenzyl smolecule.comtriazoles. bohrium.comresearchgate.net

Strategic Positioning of Functional Groups: Azidomethyl and Aryl Bromide

The utility of this compound is a direct consequence of the strategic placement of its two key functional groups: the azidomethyl group (-CH₂N₃) and the aryl bromide (-Br).

The azidomethyl group is the cornerstone of its utility in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. Specifically, the azide functionality is an ideal partner for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring by reacting with a terminal alkyne. smolecule.comrgmcet.edu.inresearchgate.net This reaction is exceptionally reliable and has become a go-to method for covalently linking different molecular fragments. smolecule.com

The aryl bromide function provides another site for chemical modification. While the bromine atom is less reactive than its iodo analog, its stability, lower cost, and reduced toxicity make it a practical choice for many synthetic applications. The carbon-bromine bond on the benzene (B151609) ring can participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This enables the introduction of diverse substituents onto the aromatic ring, further expanding the molecular diversity that can be achieved from this single precursor. The para-substitution pattern of the two functional groups is also significant, as it minimizes steric hindrance, often leading to cleaner reactions and higher yields compared to ortho or meta isomers.

Overview of Research Trajectories and Applications in Organic Synthesis and Chemical Biology

Research involving this compound has followed several key trajectories, primarily exploiting its bifunctionality for applications in both organic synthesis and chemical biology.

In organic synthesis , the compound is overwhelmingly used in CuAAC reactions to create a vast library of triazole-containing molecules. researchgate.netresearchgate.net Researchers have optimized reaction conditions for these cycloadditions, exploring various catalysts, solvents, and energy sources to improve efficiency and greenness. For example, an efficient synthesis of 1,4-disubstituted triazoles was developed using a copper(I) iodide catalyst in a PEG-400:H₂O solvent system under ultrasonication, highlighting a move towards more environmentally benign methodologies. rgmcet.edu.inresearchgate.net The compound has also been used to synthesize more complex structures, such as tris(1,2,3-triazolyl)-substituted perhalopyridines, demonstrating its utility in constructing polytriazole materials. rsc.orgrsc.org

| Reactant(s) | Key Conditions | Product Type | Research Focus | Source |

|---|---|---|---|---|

| Prop-2-ynyl acetate (B1210297) | CuI catalyst, PEG-400:H₂O, Ultrasonication | (1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl acetate | Optimization of green "click chemistry" conditions | rgmcet.edu.inresearchgate.net |

| Dipropargyl uracil (B121893) / thymine (B56734) | Cu(OAc)₂•H₂O, 1,10-phenanthroline, Sodium L-ascorbate | 1,3-Bis((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl)pyrimidine-2,4(1H,3H)-dione | Synthesis of nucleobase derivatives as corrosion inhibitors | mdpi.com |

| 2,3,5,6-tetrafluoro-4-(prop-2-yn-1-yloxy)pyridine | CuSO₄•5H₂O, NaAsc, CH₂Cl₂/H₂O, Ultrasonication | Tris(1,2,3-triazolyl)-substituted perfluoropyridines | Synthesis of novel poly(1,2,3-triazolyl) materials | rsc.orgrsc.org |

In the realm of chemical biology , this compound serves as a powerful tool for bioconjugation. smolecule.com The azide group's bioorthogonal reactivity allows it to be selectively reacted with alkyne-modified biomolecules in complex biological environments without interfering with native cellular processes. smolecule.com This has enabled applications in areas such as:

Fluorescent Labeling: It can be used as a component in creating fluorescent probes for labeling and imaging biomolecules like DNA and proteins. researchgate.net

Drug Discovery: The 1,2,3-triazole core formed from this precursor is a known pharmacophore found in many bioactive molecules. researchgate.net Derivatives synthesized from this compound have been investigated for a range of biological activities, including as potential anticancer agents through the inhibition of enzymes like thymidine (B127349) phosphorylase. bohrium.com

Materials Science: It is used as a precursor for creating functionalized polymers and materials with specific properties, including potential applications as corrosion inhibitors for metals. mdpi.com

Structure

3D Structure

Propriétés

IUPAC Name |

1-(azidomethyl)-4-bromobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-7-3-1-6(2-4-7)5-10-11-9/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKKTDQWMSOCAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450907 | |

| Record name | 4-Bromobenzyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107047-10-9 | |

| Record name | 4-Bromobenzyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 107047-10-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Development for 1 Azidomethyl 4 Bromobenzene

Established Synthetic Pathways via Nucleophilic Substitution

The most common and direct method for synthesizing 1-(azidomethyl)-4-bromobenzene involves the nucleophilic substitution of a suitable precursor, typically 1-(bromomethyl)-4-bromobenzene, with an azide (B81097) source.

Reaction of 1-(Bromomethyl)-4-bromobenzene with Azide Sources

The reaction between 1-(bromomethyl)-4-bromobenzene and an azide source, most commonly sodium azide, is a cornerstone of its synthesis. This reaction proceeds via an SN2 mechanism where the azide ion displaces the bromide ion.

Stoichiometric Sodium Azide mediated Azidations

The synthesis of this compound is typically achieved through the reaction of 1-(bromomethyl)-4-bromobenzene with sodium azide (NaN₃). rsc.org To ensure the complete conversion of the starting material, a slight excess of sodium azide is often employed. rsc.org For instance, a molar ratio of 1.2 equivalents of sodium azide to 1 equivalent of the bromide precursor is a common practice. rsc.org This stoichiometric control helps to drive the reaction to completion and maximize the yield of the desired product. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). rsc.org

Solvent Systems and Temperature Control

The choice of solvent and reaction temperature are critical parameters for the successful synthesis of this compound. Polar aprotic solvents such as dimethylformamide (DMF) and acetone (B3395972) are frequently used. rsc.orgrsc.org The reaction is often conducted at elevated temperatures to facilitate the nucleophilic substitution. For example, heating the reaction mixture at 60-65 °C for several hours is a common protocol. rsc.org However, some procedures advocate for initial stirring at 0-5 °C to manage the exothermic nature of the reaction before allowing it to proceed at room temperature. smolecule.com Careful temperature management is crucial to prevent potential side reactions and ensure the stability of the product.

Optimization of Reaction Conditions and Yield Enhancement

Researchers have focused on optimizing reaction conditions to enhance the yield and purity of this compound. High yields, often exceeding 90%, have been reported under optimized conditions. rsc.orgrsc.orgrsc.org For instance, reacting 1-bromo-4-(bromomethyl)benzene with 1.2 equivalents of sodium azide in DMF at 65 °C for 6 hours resulted in a 95% yield of the product. rsc.org Another study reported a 91% yield using a similar method. rsc.org The use of a phase-transfer catalyst in a biphasic solvent system has also been explored to improve the efficiency and safety of the process. researchgate.net Post-synthesis purification is typically carried out using column chromatography on silica (B1680970) gel with a mixture of hexanes and ethyl acetate (B1210297) as the eluent to obtain the pure compound. rsc.org

In-Situ Generation Approaches

In some synthetic applications, this compound is generated in situ and used directly in the subsequent reaction step without isolation. researchgate.netmdpi.com This approach is particularly common in one-pot syntheses, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to form 1,2,3-triazoles. researchgate.netmdpi.comrgmcet.edu.in For example, this compound can be generated from 1-(bromomethyl)-4-bromobenzene and sodium azide in a suitable solvent like THF or a PEG-400:H₂O mixture and then reacted with an alkyne in the presence of a copper(I) catalyst. rgmcet.edu.inresearchgate.net This methodology streamlines the synthetic process, reduces waste, and minimizes handling of the potentially hazardous organic azide. researchgate.netresearchgate.net

Advanced and Green Synthetic Approaches for Azidomethyl Arenes

One area of development is the use of greener solvent systems. For instance, the use of polyethylene (B3416737) glycol (PEG-400) in water has been investigated as a more environmentally benign alternative to traditional organic solvents like DMF for the synthesis of related triazoles from in situ generated benzyl (B1604629) azides. researchgate.netresearchgate.net This solvent system is appealing due to its low toxicity, biodegradability, and potential for recycling. researchgate.net

Another advanced approach involves the development of one-pot, multi-component reactions where the azidomethyl arene is generated and consumed in a single step. mdpi.comresearchgate.net These methods not only improve process efficiency but also minimize the isolation and handling of potentially unstable intermediates. researchgate.net Furthermore, the use of microflow reactors for the synthesis of benzylic azides has been explored to enhance safety by controlling the reaction conditions more precisely and minimizing the volume of hazardous materials at any given time. researchgate.net

Research into alternative azidating agents and catalytic systems is also an active area. While sodium azide is the most common source, concerns about its toxicity and explosive nature have prompted the search for safer alternatives. Additionally, the development of catalytic methods that can directly introduce the azidomethyl group into an aromatic ring would represent a significant advancement in the field. For example, a method for the formal C-H azidation of 1,3-disubstituted benzenes has been developed, which involves a regioselective borylation followed by deborylative azidation and subsequent transformation of a one-carbon unit to an azidomethyl group. clockss.org While not yet reported specifically for this compound, such strategies could pave the way for more efficient and versatile syntheses of this and other azidomethyl arenes in the future.

Ultrasonication-Assisted Synthesis

Ultrasonication has emerged as a valuable technique in the synthesis of this compound, offering advantages in terms of reaction time and efficiency. This method utilizes high-frequency sound waves to induce acoustic cavitation, which involves the formation, growth, and implosive collapse of gas bubbles in the reaction medium. nih.gov This process generates localized hot spots with high temperatures and pressures, accelerating the chemical reaction. nih.govorientjchem.org

In a notable application, the synthesis of 1,4-disubstituted 1,2,3-triazoles was achieved through an ultrasonicated three-component, one-pot reaction. researchgate.net This process involved the in situ generation of this compound from sodium azide and 1-bromo-4-(bromomethyl)benzene. researchgate.net The use of ultrasound in this "click chemistry" reaction significantly reduced the reaction time to 30 minutes and proceeded in a green solvent system of PEG-400:H2O. researchgate.net

The key benefits of employing ultrasonication in this synthesis include:

Accelerated Reaction Rates: The intense energy from cavitation enhances mass transfer and reaction kinetics. nih.govorientjchem.org

Increased Yields: Efficient conversion of reactants often leads to higher product yields. orientjchem.org

Milder Reaction Conditions: Reactions can often be carried out at lower temperatures, reducing energy consumption and the formation of byproducts. orientjchem.org

Environmentally Friendly: The use of aqueous solvent systems and reduced energy consumption aligns with the principles of green chemistry. orientjchem.orgresearchgate.net

A comparative study highlighted that the ultrasonicated approach for the synthesis of triazoles, which includes the formation of this compound as an intermediate, is more efficient than conventional heating methods. researchgate.net

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) provide an efficient and atom-economical approach to synthesize complex molecules, including those derived from this compound. mdpi.comresearchgate.net In this strategy, multiple reactants are combined in a single reaction vessel to form the final product in a sequential manner, avoiding the need for isolation of intermediates. rsc.org This approach is particularly valuable for generating libraries of compounds for various applications. mdpi.comresearchgate.net

A prominent example involves the in situ generation of this compound from 4-bromobenzyl bromide and sodium azide. researchgate.netsemanticscholar.org This freshly prepared azide is then immediately subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a terminal alkyne. mdpi.comresearchgate.net This one-pot, three-component reaction has been successfully employed for the synthesis of a series of 1,4-disubstituted 1,2,3-triazole derivatives. mdpi.comresearchgate.net

The synthesis of various 1,2,3-triazole derivatives has been achieved using this methodology with the following general conditions:

| Catalyst | Reducing Agent | Ligand | Solvent | Temperature | Yield | Reference |

| Cu(OAc)₂·H₂O | Sodium Ascorbate (B8700270) | 1,10-Phenanthroline·H₂O | EtOH-H₂O | Room Temperature | Good | mdpi.com |

This strategy offers several advantages:

Operational Simplicity: Reduces the number of synthetic steps and purification procedures.

Time and Resource Efficiency: Saves time, solvents, and energy.

Safety: Avoids the isolation of potentially hazardous azide intermediates.

The versatility of this approach allows for the variation of both the benzyl halide and the alkyne component, leading to a diverse range of triazole products. mdpi.comresearchgate.net

Exploration of Alternative Azide Transfer Reagents

While sodium azide is a common reagent for the synthesis of this compound via nucleophilic substitution, research into alternative azide transfer reagents is driven by the need for milder reaction conditions, improved safety profiles, and broader substrate scope. highfine.comorgsyn.org Organic azides are crucial intermediates in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and in "click chemistry". highfine.commdpi.com

Alternative reagents for the introduction of the azide functionality often focus on diazo-transfer reactions with primary amines. highfine.comorgsyn.org Some of these reagents include:

Trifluoromethanesulfonyl azide (TfN₃): This reagent can efficiently convert primary amines to azides in a single step under mild conditions, often with the aid of a copper(II) catalyst. highfine.comorgsyn.org However, a significant drawback is its explosive nature, which necessitates careful handling. highfine.comorgsyn.org

Imidazole-1-sulfonyl azide hydrochloride: This crystalline solid is a more stable alternative to TfN₃, with a decomposition temperature above 80°C. It exhibits similar reactivity to TfN₃ in diazo-transfer reactions. highfine.com

2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP): ADMP is another stable, crystalline diazo-transfer reagent that is effective for converting primary amines, including anilines with electron-withdrawing groups, to the corresponding azides. orgsyn.org

The development of these reagents aims to overcome the limitations of traditional methods, such as the harsh conditions sometimes required for nucleophilic aromatic substitution and the high reactivity and potential instability of aryl diazonium salts. highfine.com

Phase Transfer Catalysis in Azide Synthesis

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. ijirset.com This methodology is particularly useful for the synthesis of this compound, where the azide source, sodium azide, is soluble in water, while the organic substrate, 4-bromobenzyl bromide, is soluble in an organic solvent. rsc.org

The PTC process involves a catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports the azide anion from the aqueous phase to the organic phase, where it can react with the benzyl bromide. ijirset.com This eliminates the need for expensive and often hazardous aprotic polar solvents that can dissolve both reactants. ijirset.com

Key advantages of using PTC in the synthesis of this compound include:

Faster reaction rates and milder conditions. rjptonline.org

Higher yields and fewer byproducts. ijirset.com

Use of inexpensive and environmentally benign solvents like water. ijirset.com

Simplified workup procedures. rjptonline.org

The synthesis of this compound has been successfully achieved using a liquid-liquid PTC system. In one reported procedure, the reaction is carried out in a mixture of acetone and water. rsc.org The use of multi-site phase-transfer catalysts, which possess multiple active sites, can further enhance the reaction rate. researchgate.net

Functionalization of Aromatic Rings Leading to Azidomethyl Substituents

The introduction of an azidomethyl group onto an aromatic ring is a key transformation for creating versatile building blocks in organic synthesis. This functionalization is typically achieved through a two-step sequence involving the introduction of a halomethyl or hydroxymethyl group, followed by conversion to the azidomethyl group.

A common strategy begins with the benzylic bromination of a substituted toluene (B28343) derivative. For instance, 4-bromotoluene (B49008) can be subjected to radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator to yield 4-bromobenzyl bromide. This intermediate is then converted to this compound via nucleophilic substitution with sodium azide. rsc.org

Alternatively, functionalization can proceed through electrophilic aromatic substitution to introduce a formyl group, which is then reduced to a hydroxymethyl group. nih.govacs.org This alcohol can subsequently be converted to the corresponding benzyl halide and then to the azide.

Recent advancements in C-H bond functionalization offer more direct routes to introduce functionality onto aromatic rings. rsc.org While direct C-H azidomethylation is still a developing area, methods for the regioselective functionalization of aromatic C-H bonds, such as borylation followed by subsequent transformation, can provide access to precursors for the azidomethyl group. clockss.org For example, a borylated aromatic compound can be converted to the corresponding benzyl alcohol, which can then be transformed into the desired azidomethyl derivative. clockss.org These methods are particularly valuable for accessing substitution patterns that are difficult to achieve through classical electrophilic aromatic substitution. rsc.orgnih.gov

Isolation and Purification Methodologies

The isolation and purification of this compound from the reaction mixture are crucial steps to obtain a product of high purity for subsequent applications. The choice of method depends on the scale of the reaction and the nature of the impurities.

A common workup procedure following the synthesis of this compound from 1-bromo-4-(bromomethyl)benzene and sodium azide in a solvent like dimethylformamide (DMF) involves the following steps:

Quenching: The reaction mixture is quenched with water. rsc.org

Extraction: The aqueous mixture is extracted with an organic solvent, typically dichloromethane (B109758) (DCM) or ethyl acetate. rsc.orgrsc.org

Washing: The combined organic layers are washed with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities. rsc.org

Drying: The organic phase is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). rsc.orgrsc.org

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator. rsc.orgrsc.org

The resulting crude product is often a solid or an oil. rsc.orgrsc.org For many applications, this crude material may be of sufficient purity. However, if further purification is required, column chromatography on silica gel is the most frequently employed method. rsc.org A typical eluent system for the purification of this compound is a mixture of hexanes and ethyl acetate. rsc.org

The purity of the final product can be assessed by various analytical techniques, including:

Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and the effectiveness of the purification. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound. rsc.orgrsc.org

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. sigmaaldrich.com

The purified this compound is typically stored at low temperatures (2-8°C) to ensure its stability. sigmaaldrich.com

Chemical Reactivity and Mechanistic Investigations of 1 Azidomethyl 4 Bromobenzene

Reactivity Profile of the Azidomethyl Moiety

The azidomethyl group in 1-(azidomethyl)-4-bromobenzene is a versatile functional group that readily participates in various chemical transformations. Its most notable reactivity is observed in the formation of 1,2,3-triazoles through cycloaddition reactions with alkynes.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for forming a 1,4-disubstituted 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. organic-chemistry.orgrsc.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.orgwikipedia.org

The mechanism of the CuAAC reaction has been a subject of extensive research, with evidence pointing towards the involvement of copper acetylide intermediates. rsc.orgnih.govbeilstein-journals.org The currently accepted mechanism suggests a catalytic cycle that can involve both mononuclear and dinuclear copper species. nih.govnih.gov

The catalytic cycle is generally understood to proceed through the following key steps:

Formation of a Copper(I) Acetylide: The reaction initiates with the formation of a copper(I) acetylide complex from the terminal alkyne and a Cu(I) source. researchgate.netnih.gov

Coordination of the Azide: The azide, in this case, this compound, then coordinates to the copper acetylide complex. researchgate.netnih.gov

Cycloaddition: This is followed by a formal [3+2] cycloaddition to form a six-membered copper-containing intermediate. researchgate.net

Ring Contraction and Protonolysis: The intermediate then undergoes ring contraction to a triazolyl-copper species, which upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst. acs.org

Recent studies have provided evidence for the involvement of dinuclear copper acetylide complexes as highly reactive intermediates in the catalytic cycle. nih.govnih.gov These bimetallic species are believed to accelerate the reaction significantly compared to their mononuclear counterparts. nih.gov The reaction of a bis(copper) acetylide with an azide, such as benzyl (B1604629) azide, has been shown to be kinetically favored. nih.gov

A hallmark of the CuAAC reaction is its high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgbohrium.comacs.org This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgacs.org

The regioselectivity of the CuAAC is a direct consequence of the stepwise, copper-mediated mechanism. beilstein-journals.orgacs.org The initial formation of the copper acetylide ensures that the alkyne carbon attacks the terminal nitrogen of the azide, leading specifically to the 1,4-disubstituted product. nih.govacs.org Factors such as steric and electronic effects of the substituents on both the azide and the alkyne also play a crucial role in directing the regiochemical outcome. numberanalytics.com

The choice of the catalytic system significantly impacts the efficiency and kinetics of the CuAAC reaction.

Copper(I) Salts: Various copper(I) salts, such as copper(I) iodide (CuI) and copper(I) bromide (CuBr), are effective catalysts. beilstein-journals.orgorganic-chemistry.org However, Cu(I) salts can be sensitive to oxidation. rsc.org

In Situ Generation of Copper(I): A common and convenient method involves the in situ reduction of copper(II) salts, most notably copper(II) sulfate (B86663) (CuSO₄), using a reducing agent. organic-chemistry.orgunito.it

Sodium Ascorbate (B8700270): Sodium ascorbate is the most widely used reducing agent for this purpose. nih.govjenabioscience.comresearchgate.net It efficiently reduces Cu(II) to the catalytically active Cu(I) species. jenabioscience.comresearchgate.net An excess of sodium ascorbate is often used to prevent oxidative homocoupling of the alkyne, a common side reaction. researchgate.net However, byproducts of ascorbate oxidation can sometimes react with other functional groups present in the reaction mixture. nih.gov

Ligands: The addition of ligands to the copper catalyst can have a profound effect on the reaction. Ligands can stabilize the Cu(I) oxidation state, increase the catalyst's solubility and activity, and prevent catalyst aggregation. beilstein-journals.orgsemanticscholar.orgscielo.org.mx N-heterocyclic carbenes (NHCs) have emerged as particularly effective ligands, forming highly active and air-stable copper complexes. beilstein-journals.orgcsic.esd-nb.info Other common ligands include polytriazoles, tertiary amines like triethylamine, and various nitrogen- and sulfur-containing compounds. beilstein-journals.orgsemanticscholar.orgscielo.org.mx The choice of ligand can be critical and may depend on the specific substrates and reaction conditions. acs.org

Organometallic Catalysts: Well-defined organometallic copper(I) complexes, often featuring NHC ligands, have been developed as highly efficient catalysts for CuAAC reactions. beilstein-journals.orgnih.govacs.org These catalysts can offer advantages in terms of activity, allowing for very low catalyst loadings. csic.esnih.govacs.orgacs.org

The table below summarizes the effect of different catalytic systems on a model CuAAC reaction between benzyl azide and phenylacetylene.

| Catalyst System | Ligand | Reducing Agent | Solvent | Conditions | Yield | Reference |

| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] | Functionalized NHC | None | Neat | RT, 5 min | >99% | acs.org |

| CuI | None | None | Water | RT | High | organic-chemistry.org |

| CuSO₄ | None | Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | High | unito.it |

| {CuBr[PPh₂(OPh-2-OMe)]} | Phosphine | None | Water | RT, 3 h | >95% | beilstein-journals.org |

| [Cu(PPh₃)₂]NO₃ | Phosphine | None | Toluene (B28343) | RT, 40 min | 96% | beilstein-journals.org |

The choice of solvent can significantly influence the rate and efficiency of the CuAAC reaction. organic-chemistry.orgbeilstein-journals.org

Aqueous Media: CuAAC reactions often proceed remarkably well in aqueous environments, and in some cases, water has been shown to accelerate the reaction. organic-chemistry.orgnih.gov Mixtures of water with organic co-solvents such as t-butanol, methanol, or DMF are commonly employed. unito.itresearchgate.net

Organic Solvents: The reaction can also be carried out in a variety of organic solvents, including toluene, dichloromethane (B109758), and acetonitrile. beilstein-journals.org The polarity of the solvent can affect the reaction kinetics. nih.gov

Neat Conditions: In some instances, particularly with highly active catalysts, the reaction can be performed without any solvent (neat conditions), which aligns with the principles of green chemistry. beilstein-journals.orgcsic.esacs.org

The efficiency of the reaction in different solvents can be attributed to factors such as the solubility of the catalyst and reactants, as well as the stabilization of transition states. organic-chemistry.orgnih.gov

While many CuAAC reactions proceed efficiently at room temperature, thermal conditions and alternative energy sources can be used to accelerate the reaction, especially for less reactive substrates.

Conventional Heating: Increasing the reaction temperature can enhance the reaction rate. unito.itnih.gov

Microwave Irradiation: Microwave-assisted CuAAC has become a popular technique for dramatically reducing reaction times, often from hours to minutes. unito.itmdpi.comrsc.orgmdpi.comrsc.org This method has been successfully applied to a wide range of substrates, including the synthesis of bis-triazoles and the modification of oligonucleotides. unito.itmdpi.comrsc.org

Visible Light Promotion: A green and sustainable approach involves the use of visible light to promote the reduction of Cu(II) to Cu(I) in the presence of a photosensitizer, thereby initiating the CuAAC reaction under mild conditions. rsc.org

The following table provides examples of different activation modes for CuAAC reactions.

| Activation Mode | Catalyst System | Solvent | Conditions | Reaction Time | Yield | Reference |

| Microwave | CuSO₄ / Sodium Ascorbate | t-BuOH/H₂O (1:1) | 100°C | 10 min | Almost Quantitative | unito.it |

| Microwave | [(IMes)CuCl] | Dioxane | 80°C | 15 min | High | mdpi.com |

| Conventional Heating | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] | Neat | 50°C | 24 h (at 25 ppm loading) | 90% | nih.gov |

| Visible Light | CuSO₄ / Eosin Y | H₂O | rt, visible light | 4 h | 95% | rsc.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Analogous Compounds

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that joins an azide with a strained cycloalkyne without the need for a cytotoxic copper catalyst. magtech.com.cnnih.gov This reaction's driving force is the relief of ring strain in the cycloalkyne, leading to rapid and highly selective formation of a triazole product. magtech.com.cn While specific studies detailing the SPAAC of this compound are not prevalent in the provided results, the reactivity of analogous benzyl azides in SPAAC is well-documented. clockss.org The reaction proceeds readily at room temperature and is a cornerstone for creating modular platforms for targeted imaging and therapy. nih.govrsc.org The kinetics and efficiency of SPAAC can be influenced by the substituents on the aromatic ring of the benzyl azide. clockss.org

Other Cycloaddition Reactions with Unsaturated Systems

Beyond SPAAC, the azide group of this compound readily participates in other cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The bromine substituent, being an electron-withdrawing group, enhances the electrophilicity of the azide, thereby accelerating CuAAC reactions. For instance, this compound reacts with perhalopyridine alkynes to produce tris(triazolyl)pyridines with over 90% efficiency under mild conditions. It has also been used in the synthesis of 1,4-disubstituted 1,2,3-triazoles from dipropargyl uracil (B121893) or dipropargyl thymine (B56734). researchgate.netresearchgate.net The resulting 1,2,3-triazole ring is a stable heterocyclic structure that can act as a bioisosteric replacement for an amide bond in medicinal chemistry. nih.gov

Table 1: Examples of Cycloaddition Reactions

| Reactant 1 | Reactant 2 | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Perhalopyridine alkynes | CuAAC | Tris(triazolyl)pyridines | >90% | |

| This compound | Dipropargyl uracil | CuAAC | 1,4-disubstituted 1,2,3-triazole | Not specified | researchgate.netresearchgate.net |

| This compound | Dipropargyl thymine | CuAAC | 1,4-disubstituted 1,2,3-triazole | Not specified | researchgate.netresearchgate.net |

Thermal Decomposition Pathways and Stability Considerations

Organic azides are energetic compounds and can be thermally sensitive. Heating may lead to decomposition, releasing nitrogen gas and forming highly reactive nitrene intermediates. These nitrenes can then undergo various reactions, such as C-H insertion or dimerization to form azo compounds. For related azidomethyl compounds, differential scanning calorimetry (DSC) studies have indicated stability up to 80°C, with decomposition beginning at temperatures above 120°C. It is crucial to store this compound at low temperatures, such as -20°C, under an inert atmosphere to prevent degradation.

Reactivity Profile of the Bromobenzene (B47551) Moiety

The aryl bromide portion of this compound offers a different set of synthetic opportunities, primarily centered around substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions at the Benzylic Carbon

The carbon atom to which the azide group is attached is a benzylic carbon. Primary benzylic halides, such as the precursor to this compound, 1-bromo-4-(bromomethyl)benzene, readily undergo nucleophilic substitution reactions, typically via an SN2 mechanism. ucalgary.ca This is the standard method for synthesizing this compound, where 1-bromo-4-(bromomethyl)benzene is treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). rsc.org

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck) for Aryl Bromide Functionalization

The carbon-bromine bond on the benzene (B151609) ring is a key site for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically an arylboronic acid. nih.govmdpi.com This is a highly efficient method for creating biaryl structures. For instance, palladium-catalyzed Suzuki-Miyaura coupling of o-, m-, or p-chloromethyl bromobenzene with various arylboronic acids has been shown to selectively form C(sp²)–C(sp²) coupled products. nih.gov

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound. This method has been used to generate a variety of functionalized biaryls under microwave heating, with electron-withdrawing substituents on the aryl halide generally leading to higher yields. mdpi.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. mdpi.com This reaction is a powerful method for creating C(sp²)–C(sp²) bonds. researchgate.net

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃ | Biaryl | nih.gov |

| Stille | Organotin compound | PdCl₂-PEG400, DMAP | Biaryl | mdpi.com |

| Heck | Alkene | Palladium(0) complex | Substituted alkene | mdpi.com |

Synthesis and Transformative Chemistry of Derivatives Incorporating 1 Azidomethyl 4 Bromobenzene

Formation of 1,2,3-Triazole Derivatives via CuAAC

The azidomethyl group of 1-(azidomethyl)-4-bromobenzene is a key component in "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, to form a stable, five-membered 1,2,3-triazole ring. The copper(I)-catalyzed version of this reaction (CuAAC) is particularly favored due to its high efficiency, regioselectivity, and mild reaction conditions. nih.gov

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

The reaction of this compound with a variety of terminal alkynes under CuAAC conditions reliably yields 1-(4-bromobenzyl)-4-substituted-1H-1,2,3-triazoles. This reaction is highly efficient for creating a diverse library of triazole derivatives. researchgate.netresearchgate.net The process is often carried out using a copper(I) catalyst, which can be generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄·5H₂O) or copper(II) acetate (B1210297) (Cu(OAc)₂) with a reducing agent such as sodium ascorbate (B8700270). rsc.orgmdpi.com The reaction proceeds smoothly in various solvents, including mixtures of organic solvents and water. researchgate.net

Researchers have optimized conditions for these reactions, including the use of ultrasound irradiation to shorten reaction times and improve yields. researchgate.netrsc.org For instance, the reaction of this compound with terminal alkynes has been successfully performed in a PEG-400:H₂O solvent system under ultrasonic irradiation, yielding the desired 1,4-disubstituted 1,2,3-triazoles in good to excellent yields. researchgate.net

A typical experimental setup involves the in situ generation of this compound from 1-(bromomethyl)-4-bromobenzene and sodium azide (B81097), followed by the addition of a terminal alkyne and a copper(I) catalyst. researchgate.netdntb.gov.uaresearchgate.net This one-pot, three-component approach is highly efficient for generating molecular diversity. researchgate.net

Table 1: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from this compound

| Alkyne Reactant | Catalyst System | Solvent | Conditions | Product | Yield (%) | Reference |

| Dipropargyl uracil (B121893) | CuI | Not Specified | Not Specified | 1,3-Bis({1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)pyrimidine-2,4(1H,3H)-dione | Good | dntb.gov.uaresearchgate.netmdpi.com |

| Dipropargyl thymine (B56734) | CuI | Not Specified | Not Specified | 1,3-Bis({1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-5-methylpyrimidine-2,4(1H,3H)-dione | Good | dntb.gov.uaresearchgate.netmdpi.com |

| Prop-2-ynyl acetate | CuI | PEG-400:H₂O | Ultrasonication, 50°C, 30 min | (1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl acetate | 90 | researchgate.netrgmcet.edu.in |

| 3,5-Difluoro-2,4,6-tris(prop-2-yn-1-yloxy)pyridine | CuSO₄·5H₂O, Sodium Ascorbate | CH₂Cl₂/H₂O | Ultrasonic irradiation | Tris(1,2,3-triazolyl)-substituted perfluoropyridine | 95 | rsc.org |

| Phenylacetylene | Cu-gCN | Not Specified | UV light | 1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazole | 89 | royalsocietypublishing.org |

Integration into Diverse Heterocyclic Systems

The 1-(4-bromobenzyl)-1,2,3-triazole unit has been successfully integrated into a variety of other heterocyclic systems, creating hybrid molecules with potential applications in materials science and medicinal chemistry.

Uracil and Thymine: this compound has been reacted with dipropargyl uracil and dipropargyl thymine in a one-pot, multicomponent reaction to synthesize novel 1,2,3-triazole derivatives of these pyrimidine (B1678525) nucleobases. dntb.gov.uaresearchgate.netmdpi.com These reactions typically employ a copper(I) catalyst and are carried out under mild conditions. mdpi.com The resulting compounds feature two triazole rings linked to the uracil or thymine core. dntb.gov.uaresearchgate.netmdpi.com

Pyridines: Complex pyridine-based structures have been assembled using this compound. For example, it has been reacted with perhalopyridine-based alkynes to create tris(1,2,3-triazolyl)-substituted perhalopyridines with high efficiency under ultrasonic irradiation. rsc.org

Quinazolinones: While direct synthesis with quinazolinones is not explicitly detailed in the provided context, the general applicability of the CuAAC reaction allows for the straightforward integration of the 1-(4-bromobenzyl)-1,2,3-triazole moiety into molecules containing a terminal alkyne-functionalized quinazolinone core.

Construction of Complex Molecular Architectures and Scaffolds

The robust nature of the CuAAC reaction makes this compound a valuable tool for constructing intricate molecular architectures, including macrocycles. Macrocyclization can be achieved through a double CuAAC reaction between a molecule containing two azide groups and another with two alkyne groups, or vice versa. The use of building blocks like this compound allows for the precise placement of the aryl bromide functionality within the macrocyclic framework, which can then be used for further diversification. core.ac.uk

For example, macrocycles have been synthesized by reacting bis-alkynes with bis-azides. core.ac.uk While a direct example using this compound as a mono-azide in a stepwise macrocyclization is not provided, its utility in synthesizing complex structures is well-established. smolecule.com The synthesis of strained cyclophane macrocycles has been reported using azide-alkyne cycloadditions, demonstrating the power of this method to create unique three-dimensional structures. nih.gov

Synthesis of Poly(1,2,3-triazolyl) Materials

The principles of CuAAC can be extended to create polymeric materials. By reacting di- or tri-functionalized alkynes with this compound, it is possible to synthesize poly(1,2,3-triazolyl)-substituted compounds. A notable example is the synthesis of tris(1,2,3-triazolyl)-substituted perhalopyridines, which are formed from the reaction of a tris-alkyne pyridine (B92270) derivative with this compound. rsc.orgrsc.org These reactions, often promoted by ultrasonic irradiation, are highly efficient, with reported yields ranging from 90-95%. rsc.orgrsc.org The resulting poly-triazole materials possess the aryl bromide groups from the starting azide, which can be further functionalized. rsc.org

Transformations Involving the Aryl Bromide Functional Group

The bromine atom on the phenyl ring of the 1-(4-bromobenzyl)-1,2,3-triazole derivatives is a versatile handle for a variety of cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. This allows for the further elaboration of the triazole-containing molecules.

Introduction of Carbon-Carbon and Carbon-Heteroatom Bonds

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds between the aryl bromide and an organoboron compound, such as an arylboronic acid. This has been successfully applied to biaryl-embedded poly(1,2,3-triazoles) derived from this compound. rsc.org The reaction of a tris-triazole containing the 4-bromobenzyl group with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ leads to the synthesis of complex biaryl-containing structures in good yields. rsc.org

Sonogashira Coupling: The Sonogashira reaction allows for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and copper. researchgate.net This reaction is highly valuable for introducing alkynyl moieties, which can serve as another reactive site for further transformations, including subsequent click reactions. While a direct example with a 1-(4-bromobenzyl)-1,2,3-triazole derivative is not explicitly given, the Sonogashira coupling of aryl bromides is a standard and widely used transformation. researchgate.netbeilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds between an aryl halide and an amine. This would allow for the introduction of various amino groups onto the phenyl ring of the 1-(4-bromobenzyl)-1,2,3-triazole scaffold, further diversifying the molecular structure.

Table 2: Transformations of the Aryl Bromide in 1-(4-Bromobenzyl)-1,2,3-triazole Derivatives

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acids | Pd(PPh₃)₄ | Biaryl-embedded poly(1,2,3-triazoles) | rsc.org |

| Sonogashira Coupling | Terminal alkynes | Pd and Cu catalysts | Aryl-alkynes | researchgate.netbeilstein-journals.org |

| Buchwald-Hartwig Amination | Amines | Pd catalysts | Aryl-amines | General knowledge |

Synthesis of Biaryl-Embedded Poly(1,2,3-triazoles)

The synthesis of complex macromolecular structures, such as biaryl-embedded poly(1,2,3-triazoles), leverages the dual reactivity of molecules like this compound. A key strategy involves a two-stage process: first, the formation of a poly(1,2,3-triazole) backbone via click chemistry, followed by a post-polymerization modification using the pendant bromo groups.

One notable approach involves the synthesis of tris(1,2,3-triazolyl)-substituted perhalopyridines. rsc.orgrsc.org In this method, a perhalopyridine core is first functionalized with terminal alkyne groups. This alkyne-functionalized core then undergoes a CuAAC reaction with an aryl azide, such as this compound (designated as 4b in the study). rsc.orgrsc.org This reaction yields a tris-triazole structure where each triazole ring is attached to a 4-bromobenzyl group.

The subsequent and crucial step is the transformation of the bromo-functionalized poly-triazole into a biaryl-embedded structure via a Suzuki-Miyaura cross-coupling reaction. rsc.orgrsc.org The tris-triazole product (5b ), bearing three 4-bromophenyl units, is reacted with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄. This reaction effectively replaces the bromine atoms with other aryl groups, thus creating biaryl systems integrated into the polymer structure. rsc.orgrsc.orgresearchgate.net The efficiency of this cross-coupling reaction is optimized by carefully selecting the solvent, base, and catalyst loading. rsc.org

Table 1: Synthesis of Biaryl-Embedded Tris-triazole (10a) via Suzuki-Miyaura Cross-Coupling rsc.org

| Entry | Base | Solvent | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | Toluene (B28343) | 5 | 55 |

| 2 | Cs₂CO₃ | Toluene | 5 | 63 |

| 3 | Na₂CO₃ | Toluene/H₂O | 5 | 70 |

| 4 | Na₂CO₃ | Dioxane/H₂O | 5 | 81 |

| 5 | Na₂CO₃ | DMF/H₂O | 5 | 94 |

| 6 | Na₂CO₃ | DMF/H₂O | 3 | 85 |

Reaction Conditions: Tris-triazole 5b, phenylboronic acid 9a, Pd(PPh₃)₄, 100 °C, 12 h.

The successful synthesis of these biaryl-embedded poly(1,2,3-triazoles) (10a-f ) in good yields demonstrates a practical pathway to advanced materials where the electronic and structural properties can be finely tuned by varying the arylboronic acid used in the final cross-coupling step. rsc.orgrsc.org

Development of Hybrid Molecules and Conjugates

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a prominent approach in drug discovery. This compound serves as a key linker in creating such hybrid molecules, where the 1,2,3-triazole ring, formed via a click reaction, covalently connects distinct bioactive scaffolds. arkat-usa.orgdoi.orgresearchgate.net

Quinazolinone-Triazole Hybrids

Quinazolinones are a class of heterocyclic compounds known for a wide range of biological activities. arkat-usa.orgmdpi.com Researchers have synthesized novel quinazolinone-triazole hybrids by linking a quinazolinone core to a 4-bromobenzyl moiety through a 1,2,3-triazole bridge. arkat-usa.orgresearchgate.net

The synthesis begins with the preparation of a quinazolinone scaffold functionalized with a terminal alkyne group, for instance, at the N-3 position. arkat-usa.orgresearchgate.net This alkyne-modified quinazolinone then undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound. The reaction is typically carried out in a solvent system like t-butanol/H₂O using a copper(II) sulfate and sodium ascorbate catalytic system, which generates the active copper(I) species in situ. arkat-usa.orgresearchgate.net

This click chemistry step efficiently yields the desired 1,4-disubstituted triazole-linked hybrid molecule. For example, (E)-3-{[1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl]methyl}-2-styrylquinazolin-4(3H)-one was synthesized through this method. arkat-usa.orgresearchgate.net The resulting hybrid combines the structural features of the styrylquinazolinone and the brominated aromatic ring, connected by the stable triazole linker. arkat-usa.orgnih.gov

Table 2: Synthesis of a Quinazolinone-Triazole Hybrid arkat-usa.org

| Quinazolinone Precursor | Azide Component | Product | Yield (%) |

|---|---|---|---|

| (E)-3-(prop-2-yn-1-yl)-2-styrylquinazolin-4(3H)-one | This compound | (E)-3-{[1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl]methyl}-2-styrylquinazolin-4(3H)-one | 71 |

Reaction Conditions: CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O, rt, 10-12 h.

Triazole-Chalcone and Triazole-Pyrazoline Derivatives

Chalcones (1,3-diaryl-2-propen-1-ones) and their heterocyclic derivatives, pyrazolines, are important scaffolds in medicinal chemistry. researchgate.netnih.gov Hybrid molecules incorporating these structures with a 1,2,3-triazole ring have been synthesized using this compound. researchgate.netresearchgate.net

The general synthetic strategy involves the CuAAC reaction between an alkyne-tethered chalcone (B49325) derivative and this compound. This reaction, often catalyzed by copper sulfate and sodium ascorbate, yields a triazole-chalcone hybrid where the 1-(4-bromobenzyl) group is installed on the triazole nitrogen. researchgate.netnih.gov These chalcone intermediates can then be further transformed.

Specifically, the triazole-chalcone hybrids can undergo a cyclization reaction with a hydrazine (B178648) source, such as hydrazine hydrate, in a suitable solvent like ethanol. This step converts the α,β-unsaturated ketone system of the chalcone into a pyrazoline ring, resulting in the formation of triazole-pyrazoline hybrid molecules. researchgate.netnih.gov This multi-step synthesis allows for the creation of a library of derivatives by varying the substituents on the chalcone backbone. researchgate.netresearchgate.net The yields for the initial click reaction to form the triazole-chalcone derivatives are reported to be in the range of 72-91%. researchgate.netresearchgate.net

Table 3: Examples of Synthesized Triazole-Chalcone Derivatives using this compound researchgate.net

| Chalcone Precursor | Resulting Triazole-Chalcone Hybrid | Yield (%) |

|---|---|---|

| 1-(3,4,5-trimethoxyphenyl)-3-(3-(prop-2-yn-1-yloxy)-4-methoxyphenyl)prop-2-en-1-one | 3-(3-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 83 |

| 1-(3,4,5-trimethoxyphenyl)-3-(3-(prop-2-yn-1-yloxy)-5-methoxyphenyl)prop-2-en-1-one | 3-(3-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-5-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 85 |

Reaction Conditions: CuSO₄·5H₂O, Sodium Ascorbate, THF/H₂O, rt.

Compound Name Reference Table

| Structure Number/Name | Chemical Name |

| 4b | This compound |

| 5b | Tris(1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-3,5-difluoro-pyridine |

| 9a | Phenylboronic acid |

| 10a-f | Biaryl-embedded poly(1,2,3-triazoles) |

| (E)-3-{[1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl]methyl}-2-styrylquinazolin-4(3H)-one | (E)-3-{[1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl]methyl}-2-styrylquinazolin-4(3H)-one |

| Chalcone-Triazole Hybrids | Chalcone derivatives containing a 1-(4-bromobenzyl)-1H-1,2,3-triazole moiety |

| Pyrazoline-Triazole Hybrids | Pyrazoline derivatives containing a 1-(4-bromobenzyl)-1H-1,2,3-triazole moiety |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) |

| CuSO₄·5H₂O | Copper(II) sulfate pentahydrate |

| Sodium Ascorbate | Sodium Ascorbate |

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Key Building Block for Retrosynthetic Design

In the realm of organic synthesis, 1-(azidomethyl)-4-bromobenzene serves as a strategic building block, particularly in the context of retrosynthetic analysis. This approach to designing a synthesis involves deconstructing a target molecule into simpler, commercially available precursors. The utility of this compound in this paradigm stems from the distinct and predictable reactivity of its two functional groups: the azidomethyl group and the bromophenyl group.

The azidomethyl group is a precursor to an amine via reduction, or it can participate in various cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstone reactions of "click chemistry". nih.govcreative-biolabs.comwmocollege.ac.in The bromo-substituent on the phenyl ring is amenable to a different set of transformations, primarily palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds.

This orthogonal reactivity allows for a stepwise and controlled elaboration of molecular complexity. A synthetic chemist can choose to react one functional group while leaving the other intact for a subsequent transformation. For instance, the bromine atom can be used as a handle to build a complex carbon skeleton via a Suzuki coupling, and the azide (B81097) can then be used to conjugate the resulting molecule to a biomolecule or a polymer through click chemistry. This strategic, sequential functionalization is a core principle in the efficient and logical design of complex molecular targets.

Reagent in Bioconjugation Chemistry and Chemical Probes

The biocompatibility and high specificity of the azide-alkyne cycloaddition reaction have made azide-containing reagents like this compound invaluable tools in bioconjugation and chemical biology. nih.govcreative-biolabs.com These applications leverage the ability to covalently link the molecule to biomolecules such as proteins, often with high precision.

Protein Labeling and Modification

Site-specific modification of proteins is crucial for understanding their function, dynamics, and localization within the complex cellular environment. sioc.ac.cnlongdom.orgrsc.org this compound can be utilized in strategies for protein labeling. While direct reaction with native amino acids can be challenging, the compound can be incorporated into larger probes or used in multi-step labeling protocols.

One common strategy involves the introduction of an alkyne-bearing unnatural amino acid into a protein's sequence using genetic code expansion. The azide group of this compound can then be "clicked" onto the alkyne-modified protein. longdom.org This provides a method for attaching a bromo-aromatic tag to a specific site on a protein. This tag can serve as a heavy-atom derivative for X-ray crystallography or as a handle for further chemical modification.

Cross-linking Reagents for Studying Biomolecular Interactions

Understanding the intricate network of protein-protein interactions is fundamental to cell biology. Chemical cross-linking, coupled with mass spectrometry, has emerged as a powerful technique for mapping these interactions. Aryl azides, a class of compounds to which this compound belongs, can function as photo-activatable cross-linking agents. thermofisher.comthermofisher.comnih.gov

Upon exposure to UV light, the aryl azide group generates a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, including amino acid residues on interacting proteins. sioc.ac.cnthermofisher.com By designing heterobifunctional cross-linkers that incorporate a photo-activatable aryl azide at one end and another reactive group at the other, researchers can capture transient or weak protein-protein interactions in their native cellular context. The bromophenyl moiety of this compound could serve as a stable structural component or a point of attachment for another reactive group in the design of such cross-linkers.

Table 1: Comparison of Photo-activatable Groups for Cross-linking

| Feature | Aryl Azides | Diazirines |

|---|---|---|

| Activation Wavelength | Short-wave UV (254-275 nm) for simple phenyl azides; Long-wave UV (300-460 nm) for nitrophenyl azides thermofisher.com | Long-wave UV (330-370 nm) thermofisher.com |

| Reactive Intermediate | Nitrene sioc.ac.cn | Carbene thermofisher.com |

| Reaction | Inserts into C-H, N-H, O-H bonds thermofisher.com | Addition reactions with any amino acid side chain or peptide backbone thermofisher.com |

| Stability | Generally stable in the dark, but can be sensitive to reducing agents thermofisher.com | Better photostability than phenyl azides thermofisher.com |

Attachment of Fluorophores and Affinity Tags

The ability to attach reporter molecules, such as fluorophores or affinity tags (like biotin), to biomolecules is essential for their detection, visualization, and purification. The click chemistry reaction enabled by the azide group of this compound provides a highly efficient and specific method for this purpose.

For example, a fluorophore or a biotin (B1667282) molecule can be synthesized with a terminal alkyne group. This alkyne-modified tag can then be readily conjugated to a protein or other biomolecule that has been pre-functionalized with this compound (or a derivative thereof). nih.gov A study demonstrated a strategy for labeling peptides with a fluorine-18 (B77423) radiolabel for Positron Emission Tomography (PET) using 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene, a close analog of the subject compound. nih.gov This highlights the utility of the azidomethyl-aryl scaffold in attaching functional tags to biomolecules.

Precursor for Advanced Polymer and Material Synthesis

The dual functionality of this compound also makes it a valuable monomer or functionalizing agent in the synthesis of advanced polymers and materials. The ability to incorporate this molecule into a polymer backbone or as a pendant group allows for the creation of materials with tailored properties and functionalities.

Functional Polymers with Specific Properties

Functional polymers, which possess specific chemical groups that impart desired properties, are of great interest in a wide range of applications, from drug delivery to electronics. This compound can be used to synthesize such polymers through several strategies.

One approach is to use it as a monomer in a step-growth polymerization. For instance, the bromine atom can participate in polymerization reactions, such as Suzuki polycondensation, with a suitable difunctional comonomer. This would result in a polymer chain with pendant azidomethyl groups. These azide groups can then be used for post-polymerization modification via click chemistry, allowing for the attachment of a wide variety of functional molecules to the polymer backbone. nih.gov This "grafting-to" approach is a powerful method for creating well-defined functional polymers with high grafting densities.

Alternatively, the azide group can be converted to other functionalities prior to polymerization. The versatility of azido-monomers in the preparation of copolymers is a well-established concept in polymer chemistry. google.com By carefully selecting the comonomers and the polymerization method, it is possible to create polymers with specific optical, electronic, or biological properties. For example, incorporating the bromophenylazidomethyl moiety into a conjugated polymer backbone could influence its photophysical properties and provide a means for subsequent functionalization. nih.gov

Table 2: Potential Polymerization Strategies and Modifications

| Polymerization Strategy | Role of this compound | Post-Polymerization Modification | Potential Properties/Applications |

|---|---|---|---|

| Suzuki Polycondensation | Monomer (utilizing the bromo- group) | Click chemistry on pendant azide groups | Functionalized surfaces, drug delivery carriers, sensory materials |

| Incorporation into existing polymers | Functionalizing agent | Further reaction of the bromo- or azido- group | Modified polymer properties, cross-linkable materials |

Components in Liquid Crystal Displays (as related bromobenzene (B47551) derivatives)

Bromobenzene derivatives are integral to the field of materials science, particularly in the formulation of liquid crystals for display (LCD) technology. nih.gov The rigid structure and anisotropic nature of the brominated phenyl ring make these compounds excellent candidates for the core of liquid crystal molecules. nih.gov These structural features influence the key physical properties of the liquid crystal, such as its transitional temperatures between different phases (e.g., crystalline to smectic, smectic to nematic, and nematic to isotropic liquid). nih.gov

The specific arrangement and properties of these molecules allow them to align in response to an electric field, which is the fundamental principle behind the operation of LCDs. By manipulating the molecular structure, such as the length of alkyl chains attached to the bromobenzene core, researchers can fine-tune the mesomorphic behavior and thermal range of the liquid crystal phases. nih.gov Studies on bromine-terminated azobenzene (B91143) liquid crystals, for example, demonstrate how systematic changes in molecular structure affect the phase transition temperatures. nih.gov

| Compound | Transition | Temperature (°C) |

|---|---|---|

| 5b | SmA → Iso | 106.5 |

| Cr → SmA | 89.4 | |

| 5c | N → Iso | 105.0 |

| Cr → N | 94.6 | |

| 5e | N → Iso | 105.0 |

| Cr → N | 80.1 |

Table showing phase transition temperatures for selected bromine-terminated azobenzene liquid crystals. Data sourced from a study on their mesomorphic behavior. nih.gov (Cr = Crystal, SmA = Smectic A, N = Nematic, Iso = Isotropic)

Sensing Materials for Chemical Sensors (as related bromobenzene derivatives)

The distinct electronic properties of bromobenzene-based compounds make them suitable for use as sensing materials in the development of chemical sensors. nih.gov These sensors are designed to detect various chemical substances (analytes) with high sensitivity and selectivity. The redox properties of bromobenzene derivatives are particularly exploited in this context. nih.gov Researchers have explored the synthesis of novel bromobenzene derivatives for potential applications in chemical, optical, and biological sensors. nih.gov

For instance, lipophilic 4-hydroxyalkyl bromobenzene derivatives have been synthesized for use in ion-selective electrodes (ISE) and ion-sensitive field-effect transistors (ISFET). These sensors function by detecting changes in the concentration of specific metal cations in a solution. The bromobenzene component forms part of a hydrophobic membrane that selectively interacts with the target ions, generating a measurable electrical signal.

Development of Fluorescent Probes and Imaging Agents

This compound and its analogues serve as crucial molecular scaffolds in the synthesis of advanced probes for chemical and biological imaging. researchgate.netnih.gov The azide group is particularly valuable as it allows the molecule to be easily conjugated to other molecules, such as fluorophores or biomolecules, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". researchgate.netinterchim.frresearchgate.net This reaction is highly efficient and specific, enabling the creation of complex probes for a variety of applications, including Positron Emission Tomography (PET). nih.gov

A notable example is the synthesis of 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene, a labeling agent for PET imaging. nih.gov This compound is produced in a multi-step process and can then be "clicked" onto a peptide or other biomolecule that has been modified to contain an alkyne group. The resulting radiolabeled peptide can be used to image biological processes in vivo. The conjugation reaction is rapid and high-yielding, which is crucial when working with short-lived radioisotopes like fluorine-18. nih.gov

| Parameter | Value |

|---|---|

| Synthesis Time | 75 min |

| Radiochemical Yield (decay corrected) | 34% |

| Peptide Conjugation Time | < 15 min |

| Peptide Conjugation Yield | 90% |

Table summarizing the synthesis and conjugation efficiency of the PET imaging agent 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene. nih.gov

Role as Ligands in Coordination Chemistry

While this compound itself is not typically used directly as a ligand, it is an important precursor for synthesizing 1,2,3-triazole-based ligands. researchgate.net Through the CuAAC click reaction, the azide group reacts with a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole ring. encyclopedia.pub This triazole ring system is an excellent ligand moiety for transition metal complexes, possessing multiple nitrogen atoms capable of coordinating to metal centers. researchgate.net

These "click-triazole" ligands can act in various coordination modes, including as monodentate or bridging ligands, and can be incorporated into bi-, tri-, and polydentate structures. researchgate.net The resulting metal complexes have applications in areas such as catalysis and materials science. unimi.itacs.org The versatility of the triazole ring allows for the formation of a wide array of coordination complexes with diverse geometries and properties. nih.gov

| Metal Ion | Ligand Type | Resulting Complex Type |

|---|---|---|

| Ni(II) | Tris(triazole) | Octahedral Coordination Complex |

| Co(II) | Tris(triazole) | Octahedral Coordination Complex |

| Cu(II) | Bis(triazole) | Square Planar/Distorted Octahedral Complex |

| Cd(II) | Bis(triazole) | Tetrahedral Coordination Complex |

| Zn(II) | Tris(triazole) | Octahedral Coordination Complex |

| Pd(II) | Mono(triazole-bispidine) | 'Pincer-like' Palladacycle |

Table showing examples of metal complexes formed with various 1,2,3-triazole-based ligands, demonstrating their versatility in coordination chemistry. nih.govunimi.it

Application in Corrosion Inhibition Studies

Organic compounds containing heteroatoms and π-electrons are widely investigated as corrosion inhibitors for metals in acidic environments. daneshyari.comnih.gov Derivatives of 1,2,3-triazole, which can be synthesized from precursors like this compound, have shown significant promise in this area. nih.govresearchgate.net These molecules can adsorb onto the metal surface, forming a protective film that shields the metal from the corrosive medium. nih.gov

The effectiveness of these inhibitors is dependent on their molecular structure and concentration. The triazole ring, along with other functional groups, can interact with the metal surface through the lone pair electrons of nitrogen atoms and the π-electrons of the aromatic systems. daneshyari.com Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to evaluate the performance of these compounds. Research on compounds structurally similar to those derived from this compound, such as (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM), shows that inhibition efficiency increases with concentration. daneshyari.com

| Inhibitor Concentration (mM) | Inhibition Efficiency (%) |

|---|---|

| 0.2 | 78.4 |

| 0.4 | 85.6 |

| 0.6 | 89.3 |

| 0.8 | 91.5 |

| 1.0 | 92.7 |

Table showing the corrosion inhibition efficiency of (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM), a structural analogue of a this compound derivative, for mild steel in 1.0 M HCl solution as determined by potentiodynamic polarization measurements. daneshyari.com

Research Avenues in Chemical Biology and Medicinal Chemistry Focus on Design and Mechanistic Studies

Design and Synthesis of Compounds with Potential Biological Activities

The 1,2,3-triazole moiety, readily synthesized from precursors like 1-(Azidomethyl)-4-bromobenzene, is a prominent scaffold in the design of new antimicrobial and anticancer agents. derpharmachemica.comeurekaselect.com This heterocyclic ring is not found in nature but is metabolically stable and capable of forming hydrogen bonds, which contributes to its effectiveness as a pharmacophore. longdom.org The synthesis of substituted 1,2,3-triazoles heavily relies on the Huisgen 1,3-dipolar cycloaddition between organic azides and alkynes. derpharmachemica.com

Antimicrobial Design: Researchers have successfully synthesized various 1,4-disubstituted 1,2,3-triazoles that exhibit significant antibacterial activity. nih.gov For example, a series of 1-benzyl-1H-1,2,3-triazole-N-substituted hydrazone derivatives were synthesized from 1-(azidomethyl)benzene (a related precursor) and evaluated for their antibacterial properties. derpharmachemica.com Several of these compounds, particularly those incorporating quinoxaline, imidazole (B134444), pyridine (B92270), and quinoline (B57606) rings, demonstrated notable activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.com The strategy involves using the CuAAC reaction to link the benzyl (B1604629) azide (B81097) core to various functionalized alkynes, thereby creating a library of compounds for screening. longdom.org Benzyl bromide derivatives have also shown strong antibacterial and antifungal properties. nih.gov

| Compound Class | Target Organisms | Key Findings | Reference |

|---|---|---|---|

| 1-Benzyl-1H-1,2,3-triazole-N-substituted hydrazones | Staphylococcus aureus, Staphylococcus pyogenes (Gram+), Escherichia coli, Pseudomonas aeruginosa (Gram-) | Derivatives with quinoxaline, imidazole, pyridine, and quinoline moieties showed significant activity. | derpharmachemica.com |

| 1,4-Disubstituted 1,2,3-triazoles tethering benzothiazole | Various bacteria | Synthesis achieved under ultrasound conditions with good yields for antibacterial evaluation. | nih.gov |

| Benzyl bromide derivatives | Gram-positive bacteria and fungi | Showed high activity against Gram-positive bacteria and fungi, with moderate activity against Gram-negative bacteria. | nih.gov |

Anticancer Design: The 1,2,4-triazole (B32235) scaffold, an isomer of the 1,2,3-triazole, is present in several anticancer agents. mdpi.com The design of new anticancer compounds often involves creating hybrid molecules where a known pharmacophore is linked to a triazole ring. This approach has led to the development of compounds with significant antiproliferative activity against various cancer cell lines. mdpi.commdpi.com For instance, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and tested against 58 cancer cell lines. mdpi.com Some of these compounds showed promising activity, with one derivative being particularly effective against the CNS cancer cell line SNB-75. mdpi.com Molecular docking studies suggested that these compounds may exert their effect by inhibiting tubulin polymerization. mdpi.com Similarly, derivatives of natural bromophenols have been synthesized and evaluated for their anticancer potential, with some showing the ability to induce apoptosis in leukemia cells. mdpi.comresearchgate.net

The structural framework of this compound is a valuable starting point for the development of various enzyme inhibitors. The ability to generate a diverse library of 1,2,3-triazole derivatives allows for systematic exploration of structure-activity relationships for different enzyme targets.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors: Inhibitors of AChE and BChE are critical for the symptomatic treatment of Alzheimer's disease. nih.govmdpi.com The design of novel inhibitors often focuses on molecules that can interact with both the catalytic and peripheral anionic sites of these enzymes. nih.govmdpi.com Numerous studies have reported on the synthesis of hydrazine-1-carboxamides and other heterocyclic compounds as dual inhibitors of AChE and BChE. mdpi.comnih.gov While not directly synthesized from this compound, the design principles are applicable. The 4-bromobenzyl group can serve as a scaffold, and the triazole ring formed via click chemistry can act as a linker to various side chains designed to interact with the enzyme's active site. nih.gov For example, novel 2-benzoylhydrazine-1-carboxamides have been designed and shown to inhibit both cholinesterases with varying potencies. nih.gov

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Selective inhibitors of nNOS are sought for treating various neurological disorders, including stroke and neurodegenerative diseases. nih.govnih.gov The development of these inhibitors involves creating molecules that can selectively bind to the nNOS isoform over the endothelial (eNOS) or inducible (iNOS) isoforms. nih.gov Research has focused on compounds like 1-[(Aryloxy)alkyl]-1H-imidazoles, which show selectivity for nNOS. nih.gov Mechanistic studies indicate that some of these inhibitors interact with the tetrahydrobiopterin (B1682763) (BH4) binding site of the enzyme. nih.gov The 4-bromobenzyl moiety from this compound could be incorporated into inhibitor designs, where the triazole linker connects it to imidazole or other pharmacophoric groups to explore and optimize nNOS binding and selectivity.